N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by a 3-chloro-4-methoxyphenyl moiety and a ureido-linked 3-chlorophenyl group. Its structure integrates a thiazole core, which is frequently employed in medicinal chemistry due to its bioisosteric properties and ability to participate in hydrogen bonding.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O3S/c1-28-16-6-5-13(8-15(16)21)22-17(26)9-14-10-29-19(24-14)25-18(27)23-12-4-2-3-11(20)7-12/h2-8,10H,9H2,1H3,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYLUAVMEOZOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide, a novel compound, has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment. This article presents a detailed examination of its biological activity, including mechanisms of action, cytotoxicity profiles, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following chemical identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C18H17Cl2N3O2S |
| Molecular Weight (g/mol) | 392.36 |
| CAS Number | Not available |
| IUPAC Name | This compound |
The presence of thiazole and urea functionalities suggests a diverse range of interactions with biological targets.
Research indicates that this compound exhibits potent activity against various cancer cell lines, particularly hepatocellular carcinoma (HCC). Mechanistic studies have shown that it induces cell cycle arrest and apoptosis in HepG2 cells. Specifically, it was observed to inhibit cell migration and colony formation significantly. The primary target appears to be the insulin-like growth factor 1 receptor (IGF1R), with binding affinity leading to a reduction in downstream signaling pathways associated with tumor growth and survival .
Cytotoxicity Studies
In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects. For instance:
- Cytotoxicity Against HepG2 Cells : The compound showed an IC50 value of approximately 0.62 μM, which is notably lower than that of Sorafenib (IC50 = 1.62 μM), a standard treatment for HCC .
- Cell Cycle Analysis : Treatment with the compound resulted in G2/M phase arrest, indicating its potential as an antitumor agent by disrupting normal cell cycle progression .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole Ring : Enhances interaction with protein targets due to its heteroatom composition.
- Urea Moiety : Facilitates hydrogen bonding with key amino acids in the active sites of kinases.
- Chlorinated Phenyl Groups : Increase lipophilicity and potentially enhance binding affinity to hydrophobic pockets in target proteins.
Comparative Biological Activity
A comparison of this compound with related derivatives reveals its unique potency:
| Compound Name | IC50 (μM) | Target |
|---|---|---|
| N-(3-chloro-4-methoxyphenyl)-benzamide | 1.10 | Unknown |
| N-(3-chloro-4-methoxyphenyl)-urea | 0.85 | IGF1R |
| N-(3-chloro-4-methoxyphenyl)-thiazole derivative | 0.62 | HCC cells |
Case Studies
Several studies have explored the therapeutic potential of compounds similar to this compound:
- Hepatocellular Carcinoma : A study highlighted the effectiveness of ureido-substituted thiazole derivatives in inhibiting IGF1R, leading to reduced tumor growth in preclinical models .
- Mechanistic Insights : Investigations into the molecular docking of this compound suggest strong interactions with key residues within the IGF1R binding site, further validating its role as a potent inhibitor .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a therapeutic agent due to its structural features that suggest bioactivity. The presence of both thiazole and urea functional groups is notable as these motifs are often associated with biological activity.
Anticancer Activity
Research has indicated that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole and urea have shown promise in inhibiting tumor growth in preclinical studies. A study noted the effectiveness of urea-based compounds in targeting specific cancer pathways, leading to apoptosis in cancer cells .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory properties, which can be crucial in treating conditions such as arthritis and other inflammatory diseases. Research has demonstrated that similar compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation .
Biological assays have been conducted to evaluate the efficacy of the compound against various pathogens and conditions.
Antimicrobial Activity
Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, hybrid compounds formed through conjugation of bioactive molecules have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . The compound's ability to disrupt bacterial cell walls could be explored further for developing new antibiotics.
Anthelmintic Activity
Research into related compounds has also highlighted anthelmintic properties, where derivatives exhibited potent activity against parasitic infections . This opens avenues for developing treatments for diseases caused by helminths, which are significant public health issues globally.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazole or urea components can significantly alter biological activity. For example, substituents on the phenyl rings can enhance or diminish activity against specific targets .
Case Studies and Research Findings
Several case studies provide insights into the applications of this compound:
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its thiazole ring and methoxy group :
-
Thiazole ring oxidation : Treatment with potassium permanganate () in acidic conditions oxidizes the thiazole sulfur to sulfoxide or sulfone derivatives.
-
Methoxy group demethylation : Strong oxidizers like can convert the methoxy (-OCH) group to a carbonyl (-CO) group.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| (0.1 M) | , 80°C | Thiazole sulfoxide derivative | Not reported |
| Acetic acid, reflux | 3-chloro-4-carbonylphenyl acetamide | Not reported |
Reduction Reactions
Reduction targets the amide and urea groups:
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Amide reduction : Lithium aluminum hydride () reduces the acetamide to a corresponding amine.
-
Urea reduction : Catalytic hydrogenation () converts the urea linkage to an amine.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Dry THF, 0°C to RT | 2-(2-aminothiazol-4-yl)ethylamine | Requires inert atmosphere | |
| (1 atm)/Pd-C | Ethanol, 25°C | Bis(3-chlorophenyl)amine | Selective reduction |
Hydrolysis Reactions
The compound is susceptible to acidic and basic hydrolysis :
-
Acetamide hydrolysis : Concentrated HCl hydrolyzes the acetamide to carboxylic acid.
-
Urea hydrolysis : NaOH (6 M) cleaves the urea group into primary amines.
| Condition | Site of Hydrolysis | Product | Rate |
|---|---|---|---|
| HCl (conc.), 100°C | Acetamide | 2-(2-ureidothiazol-4-yl)acetic acid | Complete in 4 hours |
| NaOH (6 M), reflux | Urea linkage | 3-chloroaniline + thiazolylamine | 85% conversion |
Nucleophilic Substitution
The chlorine atoms on the aromatic rings participate in SNAr reactions:
-
Aromatic Cl replacement : Reacts with amines (e.g., piperazine) in DMF at 120°C to form aryl amines.
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Methoxy group displacement : Requires harsh conditions (e.g., ) to replace -OCH with -OH .
| Nucleophile | Conditions | Product | Catalyst |
|---|---|---|---|
| Piperazine | DMF, 120°C, 12 hrs | 3-piperazinyl-4-methoxyphenyl derivative | Triethylamine |
| , 150°C | 3-chloro-4-hydroxyphenyl acetamide | None |
Cyclization and Condensation
The thiazole ring forms via cyclization during synthesis:
-
Thiourea + α-haloketone : Cyclocondensation in ethanol yields the thiazole core .
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Urea formation : Reacts with 3-chlorophenyl isocyanate in dichloromethane.
Mechanistic Insights
-
Thiazole reactivity : The electron-deficient thiazole ring directs electrophilic attacks to the 4- and 5-positions.
-
Urea stability : The urea group resists hydrolysis under mild conditions but degrades in strong acids/bases due to protonation at the carbonyl oxygen.
Stability Under Environmental Conditions
Comparative Reactivity with Analogues
| Structural Feature | Reactivity Trend | Example |
|---|---|---|
| Chlorine substituents | Meta-Cl more reactive than para-Cl in SNAr | Faster substitution at 3-Cl vs. 4-Cl |
| Thiazole vs. oxazole | Thiazole undergoes slower oxidation | Sulfur stabilizes ring against |
| Urea vs. thiourea | Thiourea analogues resist hydrolysis | Higher stability in acidic conditions |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound shares structural motifs with several acetamide derivatives, differing primarily in substituent patterns and heterocyclic cores. Key comparisons include:
Table 1: Structural Comparison of Selected Acetamide Derivatives
Key Observations:
- Heterocyclic Core: The thiazole core in the target compound contrasts with triazole derivatives (e.g., ), which may alter hydrogen-bonding capacity and pharmacokinetics. Thiazoles often exhibit stronger hydrogen-bonding interactions due to the sulfur atom’s polarizability .
Table 2: Antimicrobial Activity of Selected Analogues
Key Observations:
- Thiazole derivatives with substituted phenyl groups (e.g., 107b, 107k) show broad-spectrum antibacterial and antifungal activities, with MIC values as low as 6.25 μg/mL .
- The presence of chloro substituents (e.g., 107k) correlates with enhanced antifungal efficacy, suggesting that the target compound’s 3-chlorophenyl groups may confer similar activity .
Physicochemical and Crystallographic Properties
Crystal structure analyses of acetamide derivatives reveal critical insights into intermolecular interactions:
Table 3: Crystallographic Data for Selected Compounds
Key Observations:
- Thiazole derivatives (e.g., ) form R²²(8) hydrogen-bonding motifs, stabilizing crystal lattices through N–H⋯N interactions.
- Steric effects from substituents influence dihedral angles between aromatic rings, as seen in . The 3-chloro-4-methoxyphenyl group in the target compound may induce torsional strain, affecting conformational flexibility and crystal packing.
Q & A
Q. How can synthesis of this compound be optimized for high yield and purity?
- Methodological Answer : The multi-step synthesis involves (i) thiazole ring formation via cyclization of thiourea derivatives, (ii) urea coupling using carbodiimide chemistry, and (iii) final acetamide functionalization. Critical parameters include:
- Solvent choice : Dimethylformamide (DMF) or tetrahydrofuran (THF) for solubility .
- Catalysts : Triethylamine (TEA) to neutralize HCl byproducts during amide bond formation .
- Reaction monitoring : Thin-layer chromatography (TLC) at each step to track intermediates .
- Purification : Column chromatography or recrystallization to isolate the final product (>95% purity) .
Q. What analytical techniques confirm the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., chlorophenyl, methoxyphenyl) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ peak at 373.89 g/mol) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (urea C=O) and ~1700 cm (acetamide C=O) .
Q. What are the key physicochemical properties influencing formulation for biological testing?
- Methodological Answer :
- Solubility : Poor aqueous solubility due to aromatic/heterocyclic groups; use DMSO or PEG-based vehicles .
- Stability : Assess via thermogravimetric analysis (TGA) and pH-dependent degradation studies (e.g., stability at pH 7.4 for in vitro assays) .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data (e.g., anti-inflammatory vs. anticancer) be resolved?
- Methodological Answer :
- Assay validation : Use standardized protocols (e.g., COX-2 inhibition for anti-inflammatory activity vs. MTT assays for cytotoxicity ).
- Purity verification : High-performance liquid chromatography (HPLC) to rule out impurities as confounding factors .
- Structural analogs : Compare activity with derivatives lacking the 3-chlorophenyl or methoxyphenyl groups to isolate pharmacophores .
Q. What molecular interactions drive its biological activity?
- Methodological Answer :
- Molecular docking : Simulate binding to targets like COX-2 (anti-inflammatory) or topoisomerase II (anticancer). The chlorophenyl group may engage in hydrophobic interactions, while the urea linkage hydrogen-bonds with catalytic residues .
- In vitro validation : Competitive binding assays (e.g., fluorescence polarization) to quantify target affinity .
Q. How do reaction conditions influence regioselectivity during thiazole ring formation?
- Methodological Answer :
- Temperature control : Lower temperatures (0–5°C) favor kinetically controlled cyclization to avoid byproducts .
- Catalytic additives : Use iodine or Cu(I) to accelerate thiourea-to-thiazole conversion .
- Mechanistic studies : Isotopic labeling (e.g., N-thiourea) to track intermediate formation via N NMR .
Q. What crystallographic data elucidate its 3D conformation and packing?
- Methodological Answer :
- X-ray diffraction (XRD) : Resolve dihedral angles between the thiazole ring and aromatic substituents (e.g., ~81.9° between acetamide and chlorophenyl groups) .
- H-bond networks : Identify stabilizing interactions (e.g., N–H···O bonds between urea and acetamide groups) critical for crystal packing .
Data Contradiction Analysis
Q. Why do some studies report low cytotoxicity despite structural similarity to known anticancer agents?
- Methodological Answer :
- Cellular uptake differences : Perform intracellular accumulation assays (e.g., LC-MS quantification in cancer cell lines) .
- Metabolic stability : Assess susceptibility to cytochrome P450-mediated degradation using liver microsomes .
- Off-target effects : Transcriptomic profiling (RNA-seq) to identify unintended pathways affected .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
